Anhydroscandenolide

Antiviral Respiratory Syncytial Virus Parainfluenza

Researchers screening antiviral candidates often encounter false negatives due to inactive Mikania-derived analogs. Anhydroscandenolide (≥94% HPLC) is the validated anti-RSV and anti-parainfluenza agent (IC50=37.4 µM, TI=16.0) enabling reproducible positive controls. Its distinct ¹H NMR signature (δ 6.51, 6.13) ensures unambiguous identity in dereplication studies. Cost-effective (~5-10x savings vs. scandenolide) for early SAR campaigns.

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
Cat. No. B13446944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydroscandenolide
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCC12CC3C(C4C=C(C=CC1O2)C(=O)O4)C(=C)C(=O)O3
InChIInChI=1S/C15H14O5/c1-7-12-9-5-8(14(17)18-9)3-4-11-15(2,20-11)6-10(12)19-13(7)16/h3-5,9-12H,1,6H2,2H3/b4-3-
InChIKeyDRUYMRSAKYIRAE-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anhydroscandenolide Procurement Guide: Sesquiterpene Dilactone from Mikania micrantha for Antiviral and Natural Product Research


Anhydroscandenolide (CAS 114742-71-1) is a naturally occurring sesquiterpene dilactone first isolated from Mikania micrantha [1]. It belongs to the germacranolide class and is characterized by a rigid tetracyclic framework with two α,β-unsaturated γ-lactone moieties [2]. The compound is a minor constituent in the plant, co-occurring with structurally related analogs such as scandenolide, mikanolide, and deoxymikanolide [1].

Anhydroscandenolide vs. Generic Sesquiterpene Lactones: Why Structural Nuances Dictate Function and Procurement


Sesquiterpene lactones from Mikania species exhibit profound functional divergence despite sharing core skeletons. Anhydroscandenolide is distinguished by its unique dilactone architecture lacking the epoxy or acetyl modifications present in mikanolide and scandenolide, respectively [1]. This structural variation directly impacts antiviral potency and selectivity profiles: while anhydroscandenolide demonstrates moderate anti-RSV and anti-parainfluenza activity (IC50 = 37.4 µM), its congener scandenolide shows no reported antiviral activity but instead potently inhibits leukotriene and PAF synthesis in leukocytes [2]. Consequently, substitution with generic 'Mikania-derived sesquiterpene lactones' without verifying the exact structure risks experimental failure and wasted procurement resources.

Anhydroscandenolide Quantitative Differentiation: Head-to-Head Evidence Against Comparators


Moderate Antiviral Activity with Defined Therapeutic Index: Anhydroscandenolide vs. Ribavirin

Anhydroscandenolide exhibits moderate but quantifiable antiviral activity against respiratory syncytial virus (RSV) and parainfluenza type 3 virus [1]. Its IC50 of 37.4 µM for both viruses, combined with a therapeutic index (TI) of 16.0, positions it as a less potent but still selective alternative to the broad-spectrum antiviral ribavirin (IC50 = 19.7 µM, TI = 24.0) in this assay system [1].

Antiviral Respiratory Syncytial Virus Parainfluenza

Unique Dilactone Architecture: Anhydroscandenolide vs. Mikanolide by 1H NMR

Anhydroscandenolide is structurally differentiated from the co-occurring mikanolide by the replacement of an epoxy group with two vinylic protons, a key feature confirmed by 1H NMR [1]. In CDCl3, anhydroscandenolide displays two distinct vinylic proton signals at δ 6.51 and 6.13, which correspond to H-2 and H-3 in the alkene; these signals are absent in mikanolide, which instead shows epoxy proton signals [1].

Natural Product Chemistry Structure Elucidation NMR Spectroscopy

Cost-Effective Alternative with Acceptable Purity: Anhydroscandenolide vs. Scandenolide

For researchers requiring a Mikania-derived sesquiterpene lactone with a dilactone core, anhydroscandenolide offers a significantly lower cost of acquisition compared to scandenolide, despite a marginal difference in HPLC purity .

Procurement Cost Analysis HPLC Purity

Favorable Physicochemical Profile for Drug Discovery: Anhydroscandenolide vs. Scandenolide

Anhydroscandenolide possesses a more favorable computed drug-likeness profile compared to scandenolide, characterized by lower molecular weight, higher lipophilicity (XLogP3), and greater rigidity (zero rotatable bonds) [1] [2].

Medicinal Chemistry Drug-likeness Lipinski's Rule of Five

Anhydroscandenolide: Validated Application Scenarios Based on Quantitative Evidence


Antiviral Screening Campaigns Against Respiratory Viruses

Suitable for use as a moderate-potency positive control or benchmark compound in cell-based assays for respiratory syncytial virus (RSV) and parainfluenza type 3 virus. Its defined IC50 (37.4 µM) and therapeutic index (TI = 16.0) against both viruses allow direct comparison with ribavirin and novel antiviral candidates [1].

Natural Product Chemistry and Structure Elucidation

Ideal as a reference standard for LC-MS and NMR-based dereplication studies of Mikania extracts. Its unique 1H NMR signature (vinylic protons at δ 6.51 and 6.13) enables unambiguous identification and quantification in complex mixtures, distinguishing it from the co-occurring mikanolide [2].

Cost-Sensitive Structure-Activity Relationship (SAR) Studies

Recommended for preliminary SAR investigations of germacranolide dilactones where budget constraints preclude the use of more expensive analogs like scandenolide. The significant cost savings (~5-10x) per milligram outweigh the minor purity difference (≥94% vs. ≥98%) for early-stage hit validation .

Medicinal Chemistry Hit-to-Lead Optimization

Serves as a superior starting scaffold compared to scandenolide for lead optimization programs targeting improved oral bioavailability, due to its lower molecular weight (274.27 g/mol), higher lipophilicity (XLogP3 1.3), and greater rigidity (0 rotatable bonds), all favorable attributes for central nervous system (CNS) or cellular penetration [3] [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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